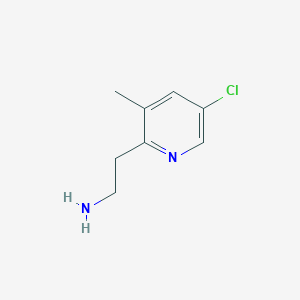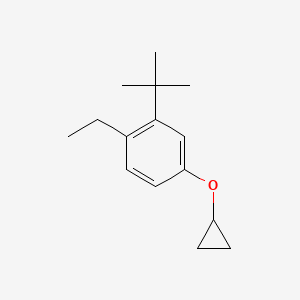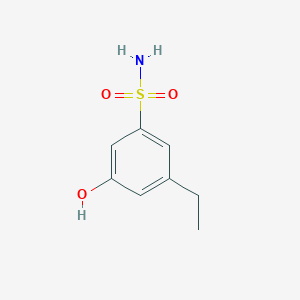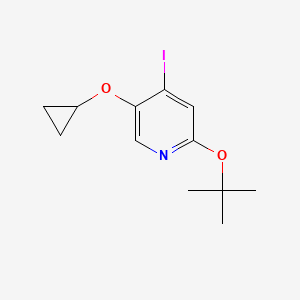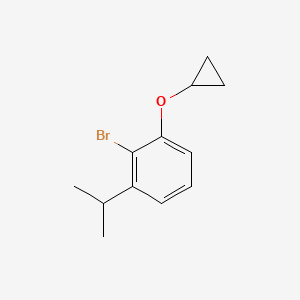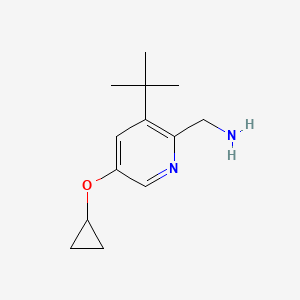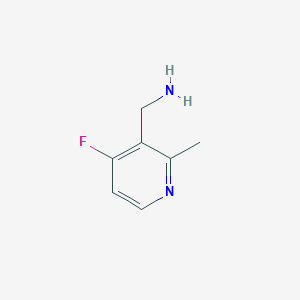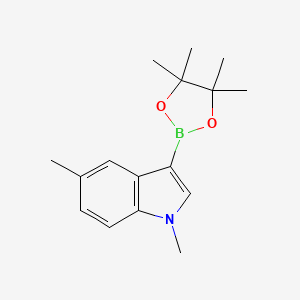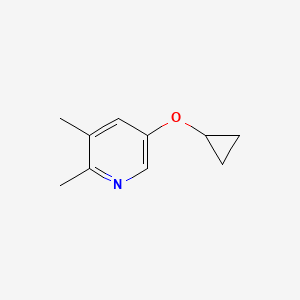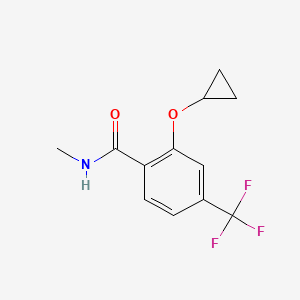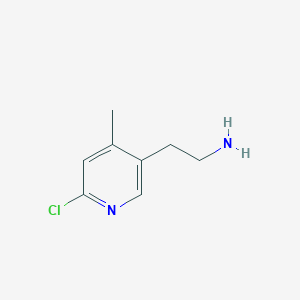
2-(6-Chloro-4-methylpyridin-3-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-4-methylpyridin-3-YL)ethanamine is a chemical compound with the molecular formula C8H11ClN2. It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an ethanamine side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-methylpyridin-3-YL)ethanamine typically involves the chlorination of 4-methylpyridine followed by the introduction of the ethanamine group. One common method includes the reaction of 4-methylpyridine with chlorine gas to form 6-chloro-4-methylpyridine. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-4-methylpyridin-3-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups like amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives depending on the nucleophile introduced .
Applications De Recherche Scientifique
2-(6-Chloro-4-methylpyridin-3-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-4-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring can influence its binding affinity to enzymes and receptors. The ethanamine side chain can interact with various biological pathways, potentially affecting neurotransmitter systems and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Methylpyridin-3-YL)ethanamine: Lacks the chloro group, which may affect its reactivity and binding properties.
2-(1-Methylpiperidin-4-yl)ethanamine: Contains a piperidine ring instead of a pyridine ring, leading to different chemical and biological properties.
2-(1,2,3,4-Tetrahydro-6-methoxynaphthalen-4-yl)ethanamine: Features a naphthalene scaffold, which significantly alters its chemical behavior and applications.
Uniqueness
2-(6-Chloro-4-methylpyridin-3-YL)ethanamine is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
2-(6-chloro-4-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-8(9)11-5-7(6)2-3-10/h4-5H,2-3,10H2,1H3 |
Clé InChI |
CVRRFLANCKEWGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1CCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


